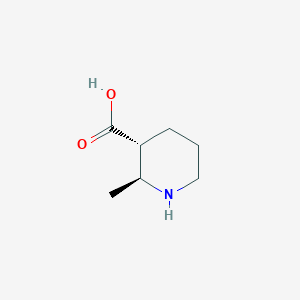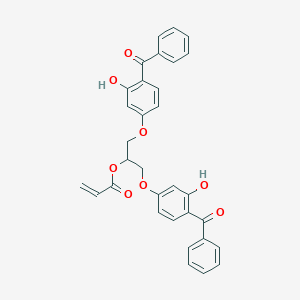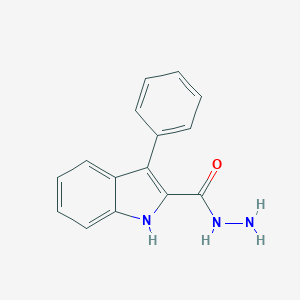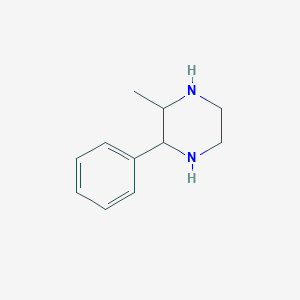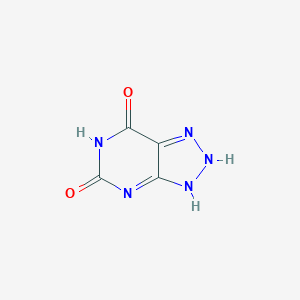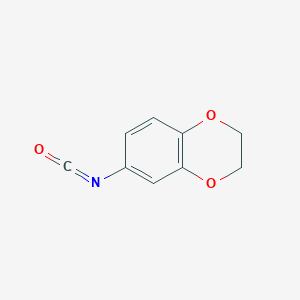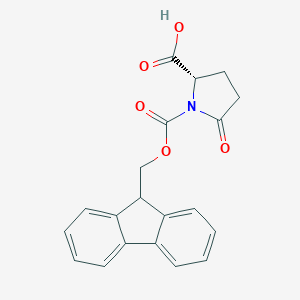![molecular formula C8H14O3 B011942 (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol CAS No. 19740-86-4](/img/structure/B11942.png)
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol, also known as 2,5-anhydro-9-deoxy-9a-(hydroxymethyl)-9a-methoxymethyl-1,2,3,4,5,6-hexahydro-1,4-epoxycycloocta[c]pyran, is a cyclic organic compound with a molecular formula of C9H16O4. It is a white crystalline solid that has been synthesized and studied for its potential applications in the field of medicinal chemistry.2.1]nonane-2,5-diol.
Mechanism Of Action
The mechanism of action of (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit the replication of viruses, including HIV and hepatitis B virus.
Biochemical And Physiological Effects
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity. The compound has also been shown to inhibit the replication of viruses by interfering with viral DNA synthesis. In addition, it has been shown to have immunomodulatory effects, which may contribute to its antiviral activity.
Advantages And Limitations For Lab Experiments
One advantage of (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol is that it can be synthesized in the laboratory using readily available starting materials. This makes it a relatively inexpensive compound to produce. However, one limitation of the compound is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol. One area of interest is the development of new drugs based on the structure of the compound. Researchers could investigate the structure-activity relationship of the compound to identify modifications that could improve its potency and selectivity. Another area of interest is the investigation of the compound's immunomodulatory effects. Researchers could explore the potential use of the compound as an immunomodulatory agent in the treatment of viral infections. Finally, researchers could investigate the potential use of the compound as a chiral building block in organic synthesis. By developing new synthetic methods based on the structure of the compound, researchers could expand the range of chiral molecules available for use in drug discovery and development.
Conclusion:
In conclusion, (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol is a cyclic organic compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. The compound exhibits antitumor and antiviral activities, and it has been investigated as a potential lead compound for the development of new drugs. The mechanism of action of the compound is not fully understood, but it has been shown to inhibit the growth of cancer cells and the replication of viruses. The compound has several advantages and limitations for lab experiments, and there are several potential future directions for research on the compound.
Synthesis Methods
The synthesis of (1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol can be achieved through a series of chemical reactions. The starting material is D-mannitol, which is subjected to a series of reactions involving acetylation, oxidation, and cyclization to yield the desired product. The synthesis method has been described in detail in several research papers, and the yield of the product can be optimized through the modification of reaction conditions.
Scientific Research Applications
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor and antiviral activities, and it has been investigated as a potential lead compound for the development of new drugs. The compound has also been studied for its potential use as a chiral building block in organic synthesis.
properties
CAS RN |
19740-86-4 |
|---|---|
Product Name |
(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol |
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
(1R,2R,5S,6S)-9-oxabicyclo[4.2.1]nonane-2,5-diol |
InChI |
InChI=1S/C8H14O3/c9-5-1-2-6(10)8-4-3-7(5)11-8/h5-10H,1-4H2/t5-,6+,7-,8+ |
InChI Key |
GJZQHDOUUCAZHY-KVFPUHGPSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]2CC[C@H]([C@@H]1O)O2)O |
SMILES |
C1CC(C2CCC(C1O)O2)O |
Canonical SMILES |
C1CC(C2CCC(C1O)O2)O |
Other CAS RN |
19740-86-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



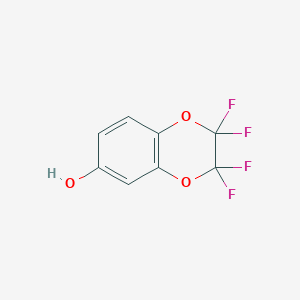
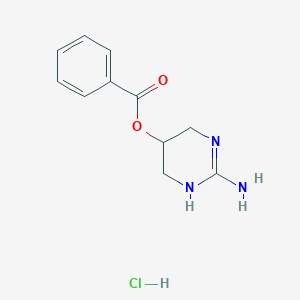
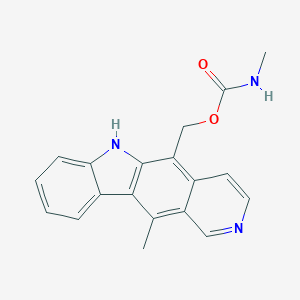
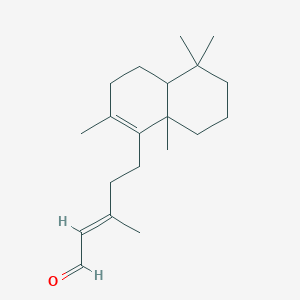
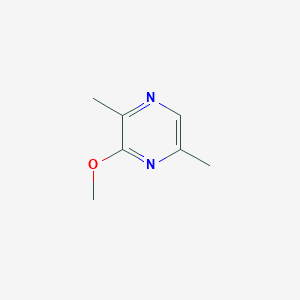
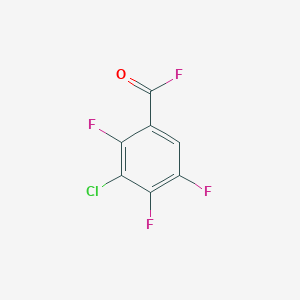
![[[(9aS)-5,6-Dichloro-2,3,9,9a-tetrahydro-3-oxo-9a-propyl-1H-fluoren-7-yl]oxy]acetic acid](/img/structure/B11875.png)
